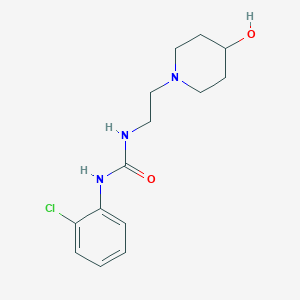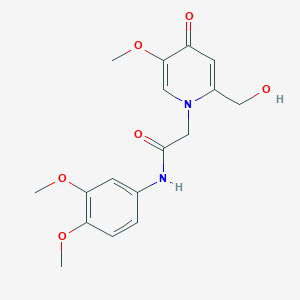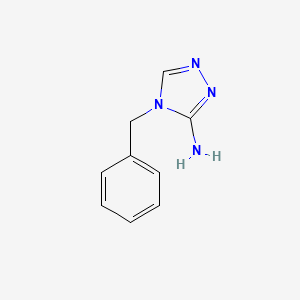![molecular formula C24H31N3O B3005076 N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]benzamide CAS No. 921902-45-6](/img/structure/B3005076.png)
N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-[2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]benzamide is a synthetic molecule that appears to be related to a class of piperidine derivatives. These derivatives have been studied for their potential pharmacological activities, such as anti-acetylcholinesterase (anti-AChE) activity, which is significant in the context of antidementia agents and treatments for Alzheimer's disease . The structure of the compound suggests that it may interact with biological targets such as enzymes or receptors, which could be the basis for its therapeutic effects.
Synthesis Analysis
The synthesis of related piperidine derivatives involves the introduction of various functional groups to the piperidine moiety. For instance, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives has been reported, where substituting the benzamide with bulky groups and introducing alkyl or phenyl groups at the nitrogen atom of benzamide significantly enhances anti-AChE activity . Another synthesis approach for a related compound, a δ opioid receptor agonist, involves the introduction of a radioisotope through an aryllithium reaction with carbon dioxide . These methods highlight the versatility in synthesizing piperidine derivatives and the importance of structural modifications for biological activity.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial for their biological activity. The introduction of a phenyl group on the nitrogen atom of the amide moieties in related compounds has been shown to enhance anti-AChE activity . Additionally, the basic quality of the nitrogen atom in the piperidine ring is important for activity, as demonstrated by the inactivity of the N-benzoylpiperidine derivative . The structure-activity relationships (SAR) of these compounds are further explored by introducing rigid analogues and heterobicyclic ring systems, which can lead to potent inhibitors of AChE .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis and modification of piperidine derivatives are key to their pharmacological properties. For example, the synthesis of carbon-14 labelled benzamide derivatives involves the formation of an aryllithium intermediate that reacts with carbon dioxide . The ability to introduce various substituents and modify the piperidine core structure allows for the fine-tuning of the compounds' interactions with biological targets, such as enzymes involved in neurotransmitter degradation .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. These properties are essential for the compounds' bioavailability and efficacy as potential therapeutic agents. For instance, the introduction of sulfonyl groups and other bulky substituents can affect the solubility and ability to cross the blood-brain barrier, which is critical for central nervous system-active drugs . The potency and selectivity of these compounds towards their biological targets, such as AChE over BuChE, are also determined by their structural features .
Safety and Hazards
Propiedades
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O/c1-26-14-8-11-20-17-21(12-13-22(20)26)23(27-15-6-3-7-16-27)18-25-24(28)19-9-4-2-5-10-19/h2,4-5,9-10,12-13,17,23H,3,6-8,11,14-16,18H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLINHHYOWIYLDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=CC=C3)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3004993.png)
![3,9-dimethyl-1,7-bis(2-morpholinoethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B3004995.png)



![3-Fluoro-6-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid](/img/structure/B3005002.png)
![8-chloro-6-(trifluoromethyl)-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B3005004.png)


![7-(2-chlorobenzyl)-1-(2-ethoxyethyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B3005010.png)
![1-(4-Bromophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone](/img/structure/B3005011.png)
![N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B3005013.png)

![N-[2-[3,5-bis(trifluoromethyl)phenoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B3005016.png)